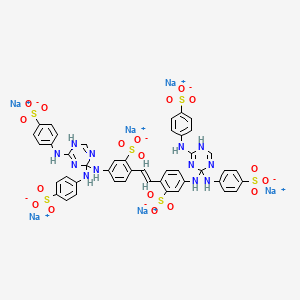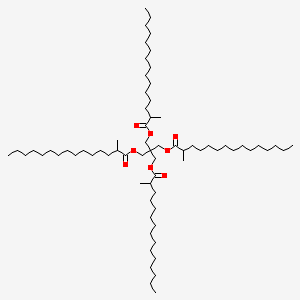
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- is a complex organic compound that features a phenothiazine moiety and a pyrrolidine ring. Compounds containing phenothiazine are known for their diverse pharmacological activities, including antipsychotic and antihistaminic properties. The presence of the pyrrolidine ring can influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- typically involves multi-step organic reactions. A common route might include:
Formation of the phenothiazine core: This can be achieved through the cyclization of diphenylamine with sulfur.
Attachment of the propanone group: This step might involve Friedel-Crafts acylation using propanoyl chloride.
Introduction of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.
Substitution: Nucleophilic substitution can occur at the pyrrolidine ring or the phenothiazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenothiazine sulfoxides, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses due to its structural similarity to known pharmacologically active compounds.
Industry: Possible applications in materials science or as intermediates in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- would likely involve interactions with specific molecular targets, such as receptors or enzymes. The phenothiazine moiety is known to interact with dopamine receptors, which could influence its pharmacological effects. The pyrrolidine ring might affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistaminic properties.
Procyclidine: A compound with a pyrrolidine ring used as an antiparkinsonian agent.
Uniqueness
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- is unique due to the combination of the phenothiazine and pyrrolidine moieties, which can result in distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89516-42-7 |
|---|---|
Molekularformel |
C19H20N2OS |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-(10H-phenothiazin-2-yl)-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C19H20N2OS/c22-17(9-12-21-10-3-4-11-21)14-7-8-19-16(13-14)20-15-5-1-2-6-18(15)23-19/h1-2,5-8,13,20H,3-4,9-12H2 |
InChI-Schlüssel |
JWCOQBFSAJVYGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
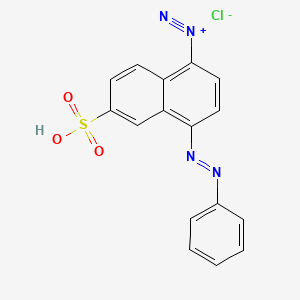
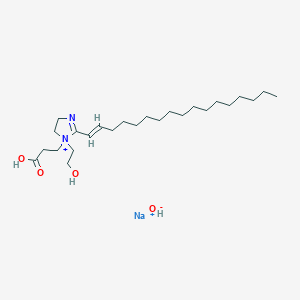

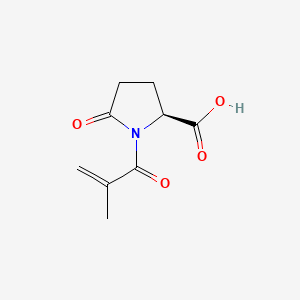
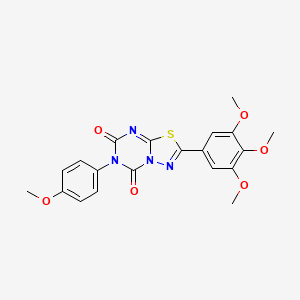
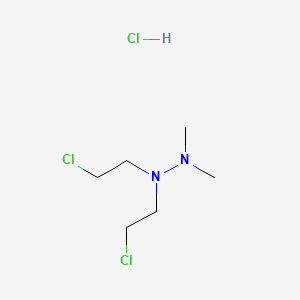
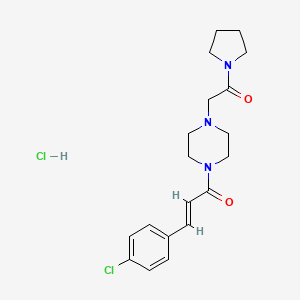

![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)

![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
